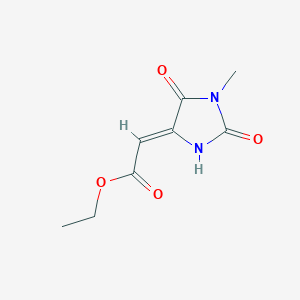
2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile” is a chemical substance cataloged in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
The preparation methods for 2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile involve several synthetic routes and reaction conditions. These methods typically include:
Synthetic Routes: The synthesis of this compound often involves multi-step organic synthesis techniques. The specific steps and reagents used can vary depending on the desired purity and yield of the final product.
Reaction Conditions: The reaction conditions for synthesizing this compound can include specific temperatures, pressures, and catalysts to optimize the reaction efficiency and product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to produce the compound in bulk quantities. These methods are designed to be cost-effective and scalable.
化学反応の分析
2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the gain of electrons by this compound, often resulting in the formation of reduced products.
Substitution: Substitution reactions involve the replacement of one functional group in this compound with another, often using specific reagents and conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The conditions can vary depending on the specific reaction being performed.
Major Products: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of this compound.
科学的研究の応用
2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: In biological research, this compound is used to investigate its effects on biological systems, including its interactions with proteins and other biomolecules.
Medicine: In medical research, this compound is studied for its potential therapeutic applications, including its effects on disease pathways and its potential as a drug candidate.
Industry: In industrial applications, this compound is used in the development of new materials and chemical processes, including its use as a catalyst or intermediate in chemical manufacturing.
作用機序
The mechanism of action of 2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile involves its interactions with specific molecular targets and pathways. These interactions can include:
Molecular Targets: this compound may interact with specific proteins, enzymes, or receptors in biological systems, affecting their function and activity.
Pathways Involved: The pathways affected by this compound can include various biochemical and signaling pathways, leading to changes in cellular processes and functions.
類似化合物との比較
2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can include:
List of Similar Compounds: Similar compounds to this compound may include other small molecules with related chemical structures or properties.
Uniqueness: The uniqueness of this compound can be highlighted by comparing its specific chemical properties, reactivity, and applications with those of similar compounds.
特性
IUPAC Name |
2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c7-3-4-5(9)1-2-8-6(4)10/h1-2H,(H2,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLSOJBBTVEIHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)C#N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C(C1=O)C#N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Azaniumyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B7767881.png)









